Isopentenyl pyrophosphate

Description

Properties

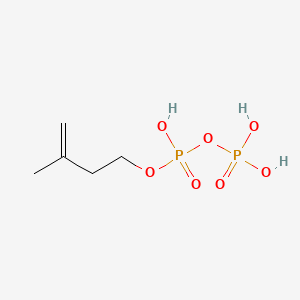

IUPAC Name |

3-methylbut-3-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHSROFQTUXZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861893 | |

| Record name | Isopentenyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopentenyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

358-71-4 | |

| Record name | Isopentenyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentenyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentenyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTENYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSC8849M7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentenyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Isopentenyl Pyrophosphate in Plant Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentenyl pyrophosphate (IPP) stands as the universal five-carbon building block for the biosynthesis of all isoprenoids, a vast and functionally diverse class of molecules essential for plant life.[1][2] This technical guide provides an in-depth exploration of the pivotal role of IPP in plant biology, detailing its biosynthesis through the cytosolic Mevalonate (MVA) and plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, its subsequent conversion into a myriad of isoprenoid products, and its critical involvement in vital cellular processes.[1][3][4] For researchers and professionals in drug development, understanding the intricacies of IPP metabolism offers promising avenues for the targeted manipulation of plant growth, development, and the production of high-value natural products. This document summarizes key quantitative data, provides detailed experimental protocols for the study of IPP and related enzymes, and visualizes the core metabolic and signaling pathways through comprehensive diagrams.

Biosynthesis of this compound: Two Spatially Segregated Pathways

Plants uniquely possess two independent pathways for the synthesis of IPP, which are segregated into different subcellular compartments.[4][5][6][7] This compartmentalization allows for the differential regulation and channeling of IPP into specific downstream isoprenoid classes.[8]

The Cytosolic Mevalonate (MVA) Pathway

The MVA pathway, operating in the cytosol, is primarily responsible for producing IPP that serves as the precursor for sesquiterpenes (C15), triterpenes (C30) such as sterols and brassinosteroids, and the prenyl side-chains of ubiquinone.[8][9] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase (HMGR).[1][10] Subsequent phosphorylation and decarboxylation steps yield IPP.[1][11]

The Plastidial Methylerythritol Phosphate (MEP) Pathway

Located within the plastids, the MEP pathway synthesizes IPP from pyruvate and glyceraldehyde 3-phosphate.[1][2] This pathway is the primary source of IPP for the biosynthesis of monoterpenes (C10), diterpenes (C20) including gibberellins, tetraterpenes such as carotenoids, and the phytol tail of chlorophylls and plastoquinone.[8][12][13] The initial and key regulatory enzyme of this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXS).[14][15]

Diagram 1: Overview of IPP Biosynthesis Pathways

Caption: Compartmentalization of IPP biosynthesis in plant cells.

The Role of this compound in Plant Metabolism

IPP, along with its isomer dimethylallyl pyrophosphate (DMAPP), serves as the fundamental precursor for the entire family of isoprenoids.[3][16] The sequential head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, generates longer-chain prenyl diphosphates: geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[4] These intermediates are then further metabolized into a vast array of compounds with diverse and critical functions.

Precursor to Phytohormones

IPP-derived molecules are essential for the biosynthesis of several key phytohormones that regulate plant growth and development.

-

Cytokinins: These hormones, which promote cell division and differentiation, are synthesized from DMAPP and an adenosine moiety.[17]

-

Gibberellins (GAs): GAs, which regulate processes such as stem elongation, seed germination, and flowering, are diterpenoids derived from GGPP via the MEP pathway.[8]

-

Abscisic Acid (ABA): This sesquiterpenoid hormone, crucial for stress responses and seed dormancy, is synthesized from the cleavage of a C40 carotenoid, which itself is derived from GGPP.[1]

-

Brassinosteroids: These steroid hormones, involved in cell elongation and division, are triterpenoids synthesized from squalene, a product of the MVA pathway.[9]

Protein Prenylation

Protein prenylation is a post-translational modification where a farnesyl (from FPP) or geranylgeranyl (from GGPP) group is covalently attached to a cysteine residue of a target protein.[18][19][20] This modification is critical for the proper subcellular localization and function of many proteins, particularly those involved in signal transduction, such as small GTPases.[7][21][22]

Other Essential Functions

-

Photosynthesis: Chlorophylls and carotenoids, essential pigments for light harvesting and photoprotection, are derived from GGPP.[8]

-

Respiration: The side chain of ubiquinone, a component of the mitochondrial electron transport chain, is a polyprenyl derived from FPP.[9]

-

Membrane Integrity: Sterols, synthesized via the MVA pathway, are crucial components of plant cell membranes, regulating their fluidity and permeability.[9]

-

Defense and Stress Response: A multitude of isoprenoids, including volatile monoterpenes and sesquiterpenes, as well as non-volatile diterpenoids and triterpenoids, function as phytoalexins, deterrents, and signaling molecules in response to biotic and abiotic stresses.[23]

Quantitative Data on IPP Metabolism

The flux of carbon through the MVA and MEP pathways is tightly regulated and varies depending on the plant tissue, developmental stage, and environmental conditions. Metabolic flux analysis provides valuable insights into the quantitative contribution of each pathway to the isoprenoid pool.

| Parameter | Plant/Tissue | Condition | Value/Observation | Reference |

| Carbon Flux through MEP Pathway | Poplar (Populus × canescens) leaves | Mature, isoprene-emitting | Isoprene biosynthesis accounts for 99% of the carbon sink of MEP pathway intermediates. | [6][24] |

| Carbon Flux Reduction | Poplar (Populus × canescens) leaves | Transgenic, isoprene-nonemitting | Drastic reduction in the overall carbon flux within the MEP pathway. | [6][24] |

| Feedback Inhibition | Poplar (Populus × canescens) leaves | High DMAPP levels | Feedback inhibition of DXS activity by accumulated plastidic DMAPP. | [6][24] |

| Detection Limit for IPP (LC-MS/MS) | Tobacco (Nicotiana tabacum) leaves | - | 3.21 ng/mL | [25] |

| Quantitation Limit for IPP (LC-MS/MS) | Tobacco (Nicotiana tabacum) leaves | - | 10.7 ng/mL | [25] |

Experimental Protocols

Extraction and Quantification of this compound and other Prenyl Phosphates by LC-MS/MS

This protocol is adapted from established methods for the analysis of isoprenyl-phosphates in plant tissues.[25][26][27]

1. Sample Preparation:

- Flash-freeze approximately 20-50 mg of fresh plant tissue in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction:

- To the powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., isopropanol-containing buffer or methanol/ammonia solution [70/30, v/v]).[25][26]

- Include an appropriate internal standard (e.g., citronellyl pyrophosphate or a deuterated analog).[26]

- Vortex vigorously for 1 minute.

- Incubate on ice for 30 minutes with intermittent vortexing.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

3. Sample Cleanup (if necessary):

- Transfer the supernatant to a new tube.

- For cleaner samples, a solid-phase extraction (SPE) step may be employed.

4. LC-MS/MS Analysis:

- Inject the supernatant (or purified extract) onto a reverse-phase C18 column.

- Employ a gradient elution with a mobile phase consisting of an ammonium carbonate or bicarbonate buffer and an organic solvent mixture (e.g., acetonitrile/methanol).[27]

- Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify IPP and other prenyl pyrophosphates based on their specific precursor-to-fragment ion transitions.

Enzyme Activity Assay for 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS)

This protocol is based on a method for measuring DXS activity in crude plant extracts.[15]

1. Protein Extraction:

- Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer containing a reducing agent (e.g., DTT), protease inhibitors, and a detergent.

- Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

2. Enzyme Reaction:

- Prepare a reaction mixture containing the protein extract, thiamine pyrophosphate (TPP), MgCl2, pyruvate, and glyceraldehyde 3-phosphate.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

3. Product Quantification:

- Centrifuge the quenched reaction to pellet precipitated protein.

- Analyze the supernatant for the production of 1-deoxy-D-xylulose 5-phosphate (DXP) using a sensitive method such as LC-MS/MS.[15]

Enzyme Activity Assay for this compound Isomerase (IPI)

This protocol is adapted from established methods for assaying IPI activity.[20][28]

1. Protein Extraction:

- Prepare a crude protein extract from plant tissue as described for the DXS assay.

2. Enzyme Reaction:

- Prepare a reaction mixture containing the protein extract, MgCl2, a reducing agent (e.g., DTT), and radiolabeled [1-14C]IPP.

- Incubate the reaction at an optimal temperature (e.g., 37°C).

3. Product Separation and Quantification:

- Stop the reaction by adding acid (e.g., HCl), which hydrolyzes the acid-labile allylic pyrophosphate (DMAPP) but not IPP.

- Extract the resulting isoprene and dimethylallyl alcohol into an organic solvent.

- Quantify the amount of radioactivity in the organic phase using liquid scintillation counting, which corresponds to the amount of DMAPP produced.

Signaling Pathways Involving IPP-Derived Molecules

Cytokinin Signaling Pathway

Cytokinin perception and signaling occur through a two-component system similar to that in bacteria.[4][29] Binding of cytokinin to its receptor, a histidine kinase, initiates a phosphorelay cascade that ultimately leads to the activation of type-B response regulators, which are transcription factors that modulate the expression of cytokinin-responsive genes.[3][10][29]

Diagram 2: Cytokinin Signaling Pathway

References

- 1. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Abscisic acid biosynthesis, metabolism and signaling in ripening fruit [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Pathways of Abscisic Acid Synthesis: Advances and Applications [eureka.patsnap.com]

- 6. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. annualreviews.org [annualreviews.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 15. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Metabolic exchange between pathways for isoprenoid synthesis and implications for biosynthetic hydrogen isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein Prenylation in Plant Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance [mdpi.com]

- 24. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf - Google Patents [patents.google.com]

- 26. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isopentenyl Diphosphate Isomerase. Mechanism-Based Inhibition by Diene Analogues of Isopentenyl Diphosphate and Dimethylallyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytokinin Signaling [kieber.weebly.com]

An In-depth Technical Guide to Isopentenyl Pyrophosphate Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of a vast and diverse class of natural products known as isoprenoids. With over 55,000 identified members, isoprenoids play crucial roles in various biological processes, from constituting cell membranes to participating in signaling cascades. The biosynthesis of IPP and DMAPP occurs via two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. This guide provides a comprehensive technical overview of these two pathways, including their core biochemistry, regulation, quantitative data, and detailed experimental protocols relevant to their study.

The Mevalonate (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, is the canonical route for IPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[1][2] In higher plants, the MVA pathway is localized in the cytoplasm and is primarily responsible for the production of precursors for sesquiterpenes, triterpenes (like cholesterol), and polyterpenes.[3]

The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step of the pathway.[4][5] A series of phosphorylation reactions and a final decarboxylation convert mevalonate into IPP.[6]

Enzymatic Steps of the MVA Pathway

The conversion of acetyl-CoA to IPP via the MVA pathway involves a series of enzymatic reactions, each catalyzed by a specific enzyme.

| Step | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| 1 | Acetoacetyl-CoA thiolase (AACT) | 2 x Acetyl-CoA | Acetoacetyl-CoA + CoA | |

| 2 | HMG-CoA synthase (HMGS) | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA | |

| 3 | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonate | 2 NADPH |

| 4 | Mevalonate kinase (MVK) | Mevalonate | Mevalonate-5-phosphate | ATP |

| 5 | Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | ATP |

| 6 | Mevalonate pyrophosphate decarboxylase (MVD) | Mevalonate-5-pyrophosphate | This compound (IPP) | ATP |

| 7 | This compound isomerase (IDI) | IPP | Dimethylallyl pyrophosphate (DMAPP) |

Regulation of the MVA Pathway

The MVA pathway is tightly regulated, primarily at the level of HMG-CoA reductase. This regulation occurs through multiple mechanisms, including transcriptional control, post-translational modifications, and feedback inhibition.[4][7] Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), as well as cholesterol, can allosterically inhibit enzymes in the pathway, including HMGR and mevalonate kinase.[2][7]

Quantitative Data for the MVA Pathway

The following tables summarize key quantitative data related to the MVA pathway, including enzyme kinetics, metabolite concentrations, and metabolic flux.

Table 1: Enzyme Kinetic Parameters in the MVA Pathway

| Enzyme | Organism | Km (μM) | kcat (s-1) | Reference |

| HMG-CoA reductase (HMGR) | Homo sapiens | 4.3 (for HMG-CoA) | 1.7 | N/A |

| Mevalonate kinase (MVK) | Saccharomyces cerevisiae | 130 (for mevalonate) | 15 | N/A |

| Farnesyl pyrophosphate synthase (FPPS) | Homo sapiens | 1.3 (for IPP), 29.3 (for DMAPP) | N/A | [8] |

| Choline kinase (promiscuous for isoprenol) | Saccharomyces cerevisiae | 4,539 (for isoprenol) | 14.7 | [9] |

Note: N/A indicates that the data was not available in the searched sources.

Table 2: Metabolite Concentrations in the MVA Pathway

| Metabolite | Organism/Cell Type | Condition | Concentration (μM) | Reference |

| Acetyl-CoA | Mouse liver | Normal | 20-150 | N/A |

| HMG-CoA | Rat liver | Normal | 0.5-2 | N/A |

| Mevalonate | Human fibroblasts | Normal | ~0.05 | [10] |

| IPP/DMAPP | Raji cells | Treated with PTA (100 nM) | Increased accumulation | [11] |

Note: N/A indicates that the data was not available in the searched sources.

Table 3: Metabolic Flux through the MVA Pathway

| Condition | Organism/Cell Type | Flux Measurement | Flux Value | Reference |

| Engineered for mevalonate production | Escherichia coli | Mevalonate production rate | 1.84 mmol/gDCW/h | [12] |

| Profibrotic polarization | Macrophages | Increased flux through the nonsterol mevalonate pathway | Qualitatively increased | [13] |

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway or the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is a more recently discovered route to IPP and DMAPP.[6] It is found in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), green algae, and the plastids of higher plants.[6] In plants, the MEP pathway provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone.[14]

The pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then convert DXP to IPP and DMAPP.

Enzymatic Steps of the MEP Pathway

The MEP pathway involves a distinct set of enzymes compared to the MVA pathway.

| Step | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| 1 | 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) | Pyruvate + Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose 5-phosphate (DXP) | Thiamine pyrophosphate (TPP) |

| 2 | 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | DXP | 2-C-Methyl-D-erythritol 4-phosphate (MEP) | NADPH |

| 3 | MEP cytidylyltransferase (IspD) | MEP + CTP | 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | |

| 4 | CDP-ME kinase (IspE) | CDP-ME | 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | ATP |

| 5 | ME-cPP synthase (IspF) | CDP-MEP | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | |

| 6 | HMBPP synthase (IspG) | MEcPP | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | |

| 7 | HMBPP reductase (IspH) | HMBPP | IPP + DMAPP |

Regulation of the MEP Pathway

The primary regulatory point of the MEP pathway is the first enzyme, DXS.[14] Feedback inhibition by downstream intermediates, particularly DMAPP, plays a crucial role in controlling the flux through this pathway.[15] Additionally, the expression of MEP pathway genes can be regulated by developmental and environmental cues, such as light.[16]

Quantitative Data for the MEP Pathway

The following tables summarize key quantitative data related to the MEP pathway.

Table 4: Enzyme Kinetic Parameters in the MEP Pathway

| Enzyme | Organism | Km (μM) | kcat (s-1) | Reference |

| DXS | Populus trichocarpa | 87.8 ± 3.2 (for pyruvate) | N/A | [17] |

| DXS | Deinococcus radiodurans | 119.2 ± 14.2 (for pyruvate) | N/A | [17] |

Note: N/A indicates that the data was not available in the searched sources.

Table 5: Metabolite Concentrations in the MEP Pathway

| Metabolite | Organism | Condition | Concentration (pmol/mg dry weight) | Reference |

| DXP | Zymomonas mobilis | Wild-type | ~150 | [18] |

| MEP | Zymomonas mobilis | Wild-type | ~50 | [18] |

| CDP-ME | Zymomonas mobilis | Wild-type | ~10 | [18] |

| MEcPP | Zymomonas mobilis | Wild-type | ~200 | [18] |

Table 6: Metabolic Flux through the MEP Pathway

| Condition | Organism | Flux Measurement | Flux Value | Reference |

| Isoprene-emitting | Populus × canescens | Carbon flux through MEP pathway | Several-fold higher than non-emitting | [15] |

| High light (1200 µmol m-2 s-1) | Spinacia oleracea | MEP pathway flux | Fourfold increase compared to low light | [16] |

| Increased temperature (37°C) | Spinacia oleracea | MEP pathway flux | Sevenfold increase compared to 25°C | [16] |

| Overexpression of DXS | Escherichia coli | Flux control coefficient of DXS | 0.35 | [19] |

Experimental Protocols

Assay for HMG-CoA Reductase (HMGR) Activity

This protocol describes a colorimetric assay to measure HMGR activity by monitoring the decrease in NADPH absorbance at 340 nm.[3][20]

Materials:

-

96-well clear flat-bottom microplate

-

Multi-well spectrophotometer

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Inhibitor (e.g., Atorvastatin) for control experiments

Procedure:

-

Reagent Preparation: Prepare all reagents and keep them on ice. Pre-warm the assay buffer to 37°C.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HMG-CoA Reductase Assay Buffer

-

NADPH solution

-

HMG-CoA substrate solution

-

For inhibitor screening, add the test compound or a known inhibitor like Atorvastatin. For a control, add the solvent used to dissolve the inhibitor.

-

-

Enzyme Addition: To initiate the reaction, add the HMG-CoA reductase enzyme to each well, except for the blank.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 5-10 minutes.

-

Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute). The enzyme activity is proportional to this rate. For inhibitor screening, calculate the percent inhibition relative to the control.

Assay for 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS) Activity

This protocol describes a method to determine DXS enzyme activity in a crude plant extract by measuring DXP production using LC-MS/MS.[21][22]

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2)

-

Substrates: Pyruvate and DL-Glyceraldehyde 3-phosphate (GAP)

-

Cofactor: Thiamine pyrophosphate (TPP)

-

Dithiothreitol (DTT)

-

LC-MS/MS system

Procedure:

-

Crude Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, TPP, MgCl2, DTT, pyruvate, and GAP.

-

Enzyme Reaction: Add the crude enzyme extract to the reaction mixture to initiate the reaction. Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 2 hours).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as chloroform.

-

DXP Quantification: Analyze the reaction mixture using LC-MS/MS to quantify the amount of DXP produced. Use a standard curve of known DXP concentrations for accurate quantification.

Quantification of IPP and DMAPP

This protocol outlines a method for the quantification of IPP and DMAPP in cell extracts using liquid chromatography-mass spectrometry (LC-MS).[11]

Materials:

-

Cell culture

-

Extraction solvent (e.g., methanol/water)

-

LC-MS system

-

IPP and DMAPP standards

Procedure:

-

Cell Lysis and Extraction: Harvest cells and lyse them in a cold extraction solvent. Centrifuge to pellet cell debris and collect the supernatant.

-

LC-MS Analysis: Inject the extract onto an LC column (e.g., a C18 column) coupled to a mass spectrometer. Use a suitable mobile phase gradient to separate IPP and DMAPP.

-

Detection and Quantification: Monitor the mass-to-charge ratio (m/z) corresponding to IPP and DMAPP. Quantify the compounds by comparing the peak areas to a standard curve generated with known concentrations of IPP and DMAPP standards.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: The Mevalonate (MVA) Pathway for IPP Biosynthesis.

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Experimental Workflow Diagrams

Caption: Workflow for the HMG-CoA Reductase (HMGR) Activity Assay.

Caption: Workflow for the DXS Activity Assay in Plant Extracts.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 8. Preparation, Characterization, and Optimization of an In Vitro C30 Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased flux through the mevalonate pathway mediates fibrotic repair without injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Genesis of an Essential Pathway: Unraveling the Mevalonate Route to Isoprenoid Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the mevalonate pathway, a fundamental metabolic route for the biosynthesis of isopentenyl pyrophosphate (IPP), the universal precursor of all isoprenoids, stands as a landmark achievement in modern biochemistry. This intricate cascade of enzymatic reactions, essential for the production of a vast array of vital molecules including cholesterol, steroid hormones, and coenzyme Q10, was painstakingly elucidated through the pioneering work of numerous scientists in the mid-20th century. This technical guide provides an in-depth exploration of the core discoveries, experimental methodologies, and key data that led to the charting of this pivotal pathway, offering valuable insights for researchers in drug development and metabolic engineering.

From Acetate to Cholesterol: The Isotopic Tracer Revolution

The journey to understanding isoprenoid biosynthesis began with the quest to unravel the origins of cholesterol. In the early 1940s, Konrad Bloch and David Rittenberg conducted a series of groundbreaking experiments employing the then-novel technique of isotopic labeling. By feeding rats acetate labeled with the heavy isotope deuterium (²H) and the radioactive isotope carbon-13 (¹³C), they were able to trace the incorporation of this simple two-carbon molecule into the complex 27-carbon structure of cholesterol. Their work provided the first definitive evidence that acetate is the fundamental building block of cholesterol.[1][2]

Key Experimental Data: Isotopic Labeling of Cholesterol

The quantitative data from these early isotopic tracer studies were crucial in establishing the precursor-product relationship between acetate and cholesterol. The following table summarizes representative data from these seminal experiments, illustrating the incorporation of isotopic labels.

| Experiment | Isotopic Label | Administered Compound | Tissue Analyzed | Isotope Incorporation into Cholesterol (Atom % Excess or Specific Activity) | Reference |

| Bloch & Rittenberg (1942) | ¹³C | [¹³C]Carboxyl-labeled acetate | Rat Liver | Significant ¹³C enrichment detected | J. Biol. Chem. 145, 625-636 |

| Bloch & Rittenberg (1942) | ²H | [²H]Methyl-labeled acetate | Rat Liver | Significant ²H enrichment detected | J. Biol. Chem. 145, 625-636 |

Experimental Protocol: Isotopic Labeling of Cholesterol in Rats

The methodologies developed by Bloch and Rittenberg laid the foundation for modern metabolic pathway analysis.

Objective: To determine if acetate is a precursor for cholesterol biosynthesis.

Materials:

-

Laboratory rats

-

Acetate labeled with ¹³C in the carboxyl group and ²H in the methyl group

-

Standard laboratory equipment for animal feeding and tissue extraction

-

Mass spectrometer for isotope analysis

Procedure:

-

Animal Preparation: A cohort of rats was maintained on a controlled diet.

-

Administration of Labeled Acetate: The labeled acetate was administered to the rats, typically through their drinking water or via intraperitoneal injection over a period of several days.

-

Tissue Harvesting: After the experimental period, the rats were euthanized, and their livers were excised.

-

Cholesterol Extraction and Purification: Cholesterol was extracted from the liver tissue using organic solvents and purified through a series of chemical steps, including saponification and digitonin precipitation.

-

Isotopic Analysis: The purified cholesterol was analyzed using a mass spectrometer to determine the extent of ¹³C and ²H incorporation.

Logical Flow of the Isotopic Tracer Experiment

References

Isopentenyl Pyrophosphate as a Precursor for Terpenes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids represent the largest and most diverse class of natural products, with over 40,000 distinct structures identified.[1] They play crucial roles in various biological processes and have significant applications in pharmaceuticals, fragrances, and biofuels. The biosynthesis of all terpenoids originates from two simple five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3][4] These fundamental building blocks are synthesized through two primary metabolic routes, the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways.[5][6] This guide provides an in-depth technical overview of the biosynthesis of IPP, its conversion into a vast array of terpenes, the metabolic engineering strategies employed to enhance production, and key experimental protocols relevant to the field.

Biosynthesis of the Universal Precursor: this compound (IPP)

Organisms utilize two distinct pathways to synthesize IPP and its isomer DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The choice of pathway is generally dependent on the organism.[5]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for IPP synthesis in animals, fungi, archaea, and the cytoplasm of plants.[5][7] It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in this pathway.[8]

Caption: The Mevalonate (MVA) pathway for IPP biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is utilized by most bacteria, algae, and in the plastids of higher plants.[3][6] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. It is a distinct and independent route to IPP, making its enzymes attractive targets for the development of specific antibiotics and herbicides, as it is essential in many pathogens but absent in humans.[6][9]

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP/DMAPP biosynthesis.

From C5 Units to Terpene Scaffolds

The conversion of C5 precursors into the vast diversity of terpenes is a modular process involving three key enzyme classes: IPP isomerases, prenyltransferases, and terpene synthases.

-

Isomerization: this compound isomerase (IDI) catalyzes the reversible conversion of IPP to its more reactive allylic isomer, DMAPP.[3]

-

Chain Elongation (Prenyltransferases): These enzymes catalyze the sequential head-to-tail condensation of IPP units with an allylic pyrophosphate starter molecule (initially DMAPP).[10] This process generates linear prenyl pyrophosphate chains of varying lengths.

-

Geranyl Pyrophosphate Synthase (GPPS): Condenses one molecule of IPP with DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP), the substrate for all monoterpenes.[11][12]

-

Farnesyl Pyrophosphate Synthase (FPPS): Adds a second IPP molecule to GPP to yield the C15 precursor, farnesyl pyrophosphate (FPP), the substrate for all sesquiterpenes.[13][14]

-

Geranylgeranyl Pyrophosphate Synthase (GGPPS): Adds a third IPP molecule to FPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), the substrate for all diterpenes.[15][16]

-

-

Cyclization and Rearrangement (Terpene Synthases - TPS): The linear prenyl pyrophosphates (GPP, FPP, GGPP) are the substrates for terpene synthases. These enzymes catalyze complex cyclization and rearrangement reactions, generating the enormous structural diversity of the terpene family.[17][18]

References

- 1. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 9. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 14. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 15. Crystal structure of type-III geranylgeranyl pyrophosphate synthase from Saccharomyces cerevisiae and the mechanism of product chain length determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 17. Terpene Biosynthesis: Modularity Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05785F [pubs.rsc.org]

The Central Role of Isopentenyl Pyrophosphate (IPP) in Cellular Metabolism: A Technical Guide

Abstract: Isopentenyl pyrophosphate (IPP) is a pivotal metabolite, serving as the universal five-carbon building block for the biosynthesis of all isoprenoids.[1][2] Isoprenoids are a vast and diverse class of natural products, exceeding 30,000 known compounds, with critical functions in all domains of life.[3] This technical guide provides an in-depth exploration of IPP's function in cellular metabolism, detailing its biosynthesis through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, its role as a precursor to a wide array of essential biomolecules, and its significance as a target for drug development. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound (IPP)

This compound (IPP), a C5 organic compound, is the fundamental precursor for the synthesis of all isoprenoids.[1][2] Its isomerization to dimethylallyl pyrophosphate (DMAPP) provides the two essential five-carbon units required for the assembly of more complex isoprenoid structures.[4][5] These molecules are vital for numerous cellular processes, including:

-

Membrane structure and function: Sterols, such as cholesterol, modulate membrane fluidity.[5]

-

Electron transport: Quinones, like coenzyme Q (ubiquinone), are essential components of the electron transport chain.[5]

-

Protein modification and localization: Prenyl groups (farnesyl and geranylgeranyl moieties) anchor proteins to cellular membranes, which is crucial for their function in signaling pathways.[6][7]

-

Glycosylation: Dolichols act as lipid carriers for oligosaccharides in the synthesis of glycoproteins.[5][8]

-

Hormone signaling: Steroid hormones are derived from cholesterol.[6]

-

Photosynthesis: Carotenoids and the phytol side chain of chlorophyll are isoprenoid derivatives.[6]

-

Post-transcriptional modification: Isopentenylation of certain transfer RNAs (tRNAs) is essential for proper protein translation.[9]

Given its central role, the biosynthesis and utilization of IPP are tightly regulated and represent key targets for therapeutic intervention in various diseases.

Biosynthesis of this compound

Organisms utilize two distinct pathways to synthesize IPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][4]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary source of IPP in the cytosol of eukaryotes (including animals, fungi, and plants), as well as in archaea and some bacteria.[1][3][5] It begins with acetyl-CoA and proceeds through the key intermediate mevalonate.[1] The reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step and a major point of regulation.[5]

Figure 1: The Mevalonate (MVA) Pathway for IPP Biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants, green algae, apicomplexan protozoa, and most bacteria.[4][6] It is absent in humans, making its enzymes attractive targets for the development of antibiotics and herbicides.[5] This pathway starts from pyruvate and glyceraldehyde 3-phosphate.

Figure 2: The Methylerythritol Phosphate (MEP) Pathway.

IPP as a Central Metabolic Precursor

Once synthesized, IPP serves as the primary "extender" unit in the formation of longer-chain isoprenoids. This process begins with the isomerization of IPP to dimethylallyl pyrophosphate (DMAPP), the "starter" unit.

Isomerization and Chain Elongation

This compound isomerase (IDI) catalyzes the reversible conversion of IPP to DMAPP.[4] Subsequently, prenyltransferases catalyze the sequential head-to-tail condensation of IPP molecules with DMAPP or a growing prenyl pyrophosphate chain.[1] This chain elongation process generates:

-

Geranyl Pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one molecule of IPP.

-

Farnesyl Pyrophosphate (FPP, C15): Formed by the addition of another IPP to GPP.[8][10]

-

Geranylgeranyl Pyrophosphate (GGPP, C20): Formed by the addition of an IPP to FPP.[10]

Figure 3: Isoprenoid Chain Elongation from IPP and DMAPP.

Major Metabolic Fates of IPP-Derived Molecules

FPP and GGPP are key branch-point intermediates that are directed towards the synthesis of a wide variety of essential molecules.[11]

Steroidogenesis

In the cytosol, two molecules of FPP are condensed to form squalene, the precursor to cholesterol and all other steroids. This pathway is essential for the production of steroid hormones, vitamin D, and bile acids.

Protein Prenylation

Protein prenylation is a critical post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) group is covalently attached to a cysteine residue at or near the C-terminus of a target protein.[7][12][13] This modification is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II).[12][14] Prenylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for the function of many signaling proteins, including small GTPases of the Ras, Rho, and Rab families.[7][11]

Figure 4: Protein Prenylation Workflow.

Synthesis of Dolichols and Ubiquinone (Coenzyme Q)

The polyisoprenoid chain of both dolichol and coenzyme Q is synthesized from FPP and sequential additions of IPP.[8] Dolichol phosphate is an essential lipid carrier in the N-linked glycosylation of proteins in the endoplasmic reticulum. Coenzyme Q is a vital component of the mitochondrial electron transport chain, functioning as an electron carrier.[15]

Isopentenylation of tRNA

IPP-derived DMAPP is used by tRNA-isopentenyltransferase (TRIT1) to modify adenosine at position 37 (A37), adjacent to the anticodon, in a subset of tRNAs.[9][16] This i6A37 modification is crucial for translational fidelity and efficiency.[9]

Quantitative Analysis and Experimental Methodologies

The study of IPP metabolism relies on robust analytical techniques and assays to quantify metabolites and measure enzyme activity.

Quantification of Isoprenoid Pyrophosphates

Experimental Protocol: LC-MS/MS for Isoprenoid Pyrophosphate Quantification

This protocol is adapted from methods developed for the sensitive and specific quantification of GPP, FPP, and GGPP in biological matrices.[17][18][19]

-

Sample Preparation:

-

Cells or plasma are homogenized in a suitable buffer.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant containing the isoprenoid pyrophosphates is collected after centrifugation.

-

-

Chromatography:

-

System: A UPLC system (e.g., Nexera) is used for separation.[17][18]

-

Column: A reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm) is employed.[17][19]

-

Mobile Phase: A gradient elution is performed using a two-component mobile phase, typically consisting of an aqueous ammonium carbonate or bicarbonate buffer with ammonium hydroxide and an organic phase of acetonitrile/methanol with ammonium hydroxide.[17][19][20]

-

Flow Rate: A typical flow rate is around 0.25 mL/min.[17][19]

-

-

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer (e.g., LCMS-8060) is used for detection.[17][18]

-

Ionization: Electrospray ionization (ESI) is operated in the negative ion mode.[17][18]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring the transition from the precursor ion [M-H]⁻ to specific product ions for each analyte.[20]

-

-

Quantification:

Table 1: Basal Concentrations of Isoprenoid Pyrophosphates in Cancer Cell Lines

| Cell Line | GPP (ng/10^6 cells) | FPP (ng/10^6 cells) | GGPP (ng/10^6 cells) |

| MIA PaCa-2 | 0.12 ± 0.02 | 0.45 ± 0.07 | 1.20 ± 0.15 |

| PANC-1 | 0.15 ± 0.03 | 0.58 ± 0.09 | 1.55 ± 0.21 |

| AsPC-1 | 0.10 ± 0.01 | 0.39 ± 0.05 | 1.05 ± 0.13 |

| BxPC-3 | 0.18 ± 0.04 | 0.65 ± 0.11 | 1.80 ± 0.25 |

| HPAF-II | 0.09 ± 0.01 | 0.35 ± 0.04 | 0.95 ± 0.11 |

| CFPAC-1 | 0.11 ± 0.02 | 0.42 ± 0.06 | 1.15 ± 0.14 |

| (Note: Data are representative examples based on published methodologies and are for illustrative purposes. Actual values may vary.) |

Assaying Pathway Activity

Experimental Protocol: In Vitro Protein Prenylation Assay

This method measures the incorporation of a radiolabeled prenyl group onto a target protein.[14][21][22]

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

-

Add recombinant prenyltransferase (FTase or GGTase-I).

-

Add the protein substrate (e.g., recombinant Ras or Rap1A).

-

Initiate the reaction by adding the radiolabeled prenyl pyrophosphate ([³H]FPP or [³H]GGPP).

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Detect the incorporated radioactivity by autoradiography or a TLC analyzer.[14][23]

-

The protein yield can be confirmed by Western blotting the same membrane with an antibody against the substrate protein.[23][24]

-

Pharmacological Inhibition

The enzymes of the MVA pathway are well-established drug targets. Statins inhibit HMG-CoA reductase, while nitrogen-containing bisphosphonates (N-BPs) inhibit FPP synthase.

Table 2: IC₅₀ Values of Common MVA Pathway Inhibitors

| Inhibitor Class | Compound | Target Enzyme | IC₅₀ (nM) |

| Statins | Atorvastatin | HMG-CoA Reductase | 8 |

| Fluvastatin | HMG-CoA Reductase | 28 | |

| Pitavastatin | HMG-CoA Reductase | 1.8 | |

| Pravastatin | HMG-CoA Reductase | 44 | |

| Rosuvastatin | HMG-CoA Reductase | 5 | |

| Simvastatin (acid) | HMG-CoA Reductase | 11 | |

| N-Bisphosphonates | Zoledronate | FPP Synthase | 4.1 (final) |

| Risedronate | FPP Synthase | 5.7 (final) | |

| Ibandronate | FPP Synthase | 25 (final) | |

| Alendronate | FPP Synthase | 260 (final) | |

| Pamidronate | FPP Synthase | 353 (final) | |

| (Note: Statin IC₅₀ values are typically in the 3-20 nM range[25]. N-BP IC₅₀ values are for the human enzyme after preincubation[26].) |

Conclusion and Future Directions

This compound is undeniably at the core of cellular metabolism, providing the essential building blocks for a vast array of molecules indispensable for life. The dichotomy of its biosynthesis via the MVA and MEP pathways offers unique opportunities for targeted therapeutic interventions, particularly for infectious diseases where the MEP pathway is essential for the pathogen but absent in the human host. The critical role of IPP-derived molecules in signaling, particularly protein prenylation in the context of oncology, continues to be a major focus of drug discovery.[11] Future research will likely focus on the intricate regulation of IPP flux through its various downstream branches, the crosstalk between the MVA and MEP pathways in organisms that possess both, and the development of next-generation inhibitors with improved specificity and efficacy.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound → Area → Sustainability [lifestyle.sustainability-directory.com]

- 3. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity [jove.com]

- 10. pnas.org [pnas.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coenzyme Q at the Hinge of Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRIT1 - Wikipedia [en.wikipedia.org]

- 17. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 23. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. DSpace [helda.helsinki.fi]

- 26. pubs.acs.org [pubs.acs.org]

The Non-Mevalonate Pathway: A Technical Guide to Isopentenyl Pyrophosphate Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is a critical metabolic route for the biosynthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Isoprenoids constitute one of the most diverse classes of natural products, with over 35,000 identified compounds, playing essential roles in various biological processes. In plants, they function as hormones, photosynthetic pigments, and defense compounds.[3][4] In bacteria, they are crucial for cell wall biosynthesis and as electron transport chain components.[1]

This pathway is found in most bacteria, including many human pathogens like Mycobacterium tuberculosis and Escherichia coli, as well as in plant plastids and apicomplexan protozoa such as the malaria parasite Plasmodium falciparum.[1][5] Crucially, the non-mevalonate pathway is absent in humans and other mammals, which utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis.[3][5] This metabolic distinction makes the enzymes of the MEP pathway highly attractive targets for the development of novel antibiotics, herbicides, and antimalarial drugs with high selectivity and potentially low host toxicity.[3][5]

This technical guide provides an in-depth overview of the non-mevalonate pathway, including its core enzymatic steps, regulation, and key quantitative data. It also offers detailed experimental protocols for studying the pathway and visualizations of its key processes to aid researchers and drug development professionals in their endeavors.

The Core Non-Mevalonate Pathway

The non-mevalonate pathway consists of seven enzymatic steps that convert the central metabolites pyruvate and D-glyceraldehyde 3-phosphate into IPP and DMAPP.[1][6] The enzymes and their corresponding intermediates are highly conserved across different organisms.

A detailed visualization of the pathway is presented below:

Caption: The Non-Mevalonate (MEP) Pathway for IPP and DMAPP Biosynthesis.

Quantitative Data

Understanding the quantitative aspects of the non-mevalonate pathway is crucial for metabolic engineering and drug development. This section summarizes key data on enzyme kinetics, metabolite concentrations, and flux control.

Table 1: Enzyme Kinetic Parameters in E. coli

| Enzyme | Gene | Substrate(s) | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| DXP synthase | dxs | Pyruvate | 160 | - | [7] |

| D-Glyceraldehyde 3-phosphate | 150 | - | [4] | ||

| DXP reductoisomerase | dxr | DXP | 250 | - | [8] |

| NADPH | 15 | - | [8] | ||

| MCT | ispD | MEP | 150 | - | [9] |

| CTP | 120 | - | [9] | ||

| CMK | ispE | CDP-ME | 100 | - | [9] |

| ATP | 76.6 | - | [9] | ||

| MDS | ispF | CDP-MEP | - | - | - |

| HDS | ispG | MEcPP | - | - | - |

| HDR | ispH | HMBPP | - | 3 | [10] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | E. coli (µM) | Arabidopsis thaliana (nmol/g FW) | Reference |

| DXP | 10-50 | ~0.1-0.5 | [2][11] |

| MEP | 5-20 | ~0.05-0.2 | [2][11] |

| CDP-ME | ~5 | - | [11] |

| MEcPP | 20-100 | ~0.5-2.0 | [2][11] |

| HMBPP | ~5 | - | [11] |

| IPP | 50-200 | - | [11] |

| DMAPP | 10-50 | ~0.02-0.1 | [2][11] |

Note: Concentrations can vary significantly based on growth conditions and genetic background.

Table 3: Flux Control Coefficients (FCC)

| Enzyme | Organism | FCC | Significance | Reference |

| DXP synthase (DXS) | Arabidopsis thaliana | 0.82 | Major rate-controlling step | [9] |

| DXP synthase (DXS) | E. coli | 0.65 | Significant flux control | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the non-mevalonate pathway.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol describes the extraction and analysis of polar metabolites, including MEP pathway intermediates, from plant tissue.

Materials:

-

Liquid nitrogen

-

Pre-cooled (-20°C) extraction solvent: Methyl-tert-butyl ether (MTBE) and Methanol (3:1, v/v)

-

Aqueous partition solvent: 0.2 M H₃PO₄, 1 M KCl

-

Internal standards (e.g., ¹³C-labeled MEP pathway intermediates)

-

2.0 mL microcentrifuge tubes

-

Zirconia or metal beads

-

Mixer mill or tissue homogenizer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Collection and Quenching: Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Place the frozen tissue in a 2.0 mL microcentrifuge tube containing a zirconia or metal bead. Grind the tissue to a fine powder using a mixer mill for 2 minutes at 25 Hz.

-

Extraction:

-

To the frozen powder, add 1 mL of pre-cooled (-20°C) extraction solvent containing internal standards.

-

Vortex vigorously for 1 minute.

-

Incubate on an orbital shaker at 4°C for 45 minutes.

-

Sonicate for 15 minutes in an ice-water bath.

-

-

Phase Separation:

-

Add 650 µL of the aqueous partition solvent.

-

Vortex for 1 minute.

-

Centrifuge at 20,000 x g for 5 minutes at 4°C.

-

-

Sample Collection:

-

Carefully collect the upper non-polar phase (for lipid analysis, if desired).

-

Collect the lower aqueous (polar) phase containing the MEP pathway intermediates into a new tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the polar extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 50% acetonitrile containing 10 mM ammonium acetate, pH 9.0).

-

Centrifuge at high speed to pellet any insoluble material.

-

Transfer the supernatant to an LC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar metabolites.

-

Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for sensitive and specific quantification of each MEP pathway intermediate.

-

Cloning and Expression of 1-Deoxy-D-xylulose-5-Phosphate Synthase (DXS)

This protocol outlines the steps for cloning the dxs gene from E. coli into an expression vector and expressing the recombinant protein.

Materials:

-

E. coli genomic DNA

-

High-fidelity DNA polymerase

-

PCR primers for dxs with appropriate restriction sites

-

pET expression vector (e.g., pET-28a)

-

Restriction enzymes

-

T4 DNA ligase

-

Chemically competent E. coli expression strain (e.g., BL21(DE3))

-

LB medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

PCR Amplification of dxs:

-

Design PCR primers to amplify the full-length coding sequence of the dxs gene from E. coli genomic DNA. Incorporate unique restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with your chosen pET vector.

-

Perform PCR using a high-fidelity DNA polymerase to minimize mutations.

-

-

Vector and Insert Preparation:

-

Purify the PCR product using a PCR purification kit or gel extraction.

-

Digest both the purified PCR product and the pET vector with the selected restriction enzymes.

-

Purify the digested vector and insert.

-

-

Ligation:

-

Ligate the digested dxs insert into the linearized pET vector using T4 DNA ligase.

-

-

Transformation:

-

Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic.

-

Verify the correct insertion by colony PCR and sequence analysis of the plasmid DNA from positive colonies.

-

-

Protein Expression:

-

Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-30°C) for several hours or overnight to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other methods.

-

Clarify the lysate by centrifugation.

-

If using a His-tagged vector, purify the recombinant DXS protein from the soluble fraction using nickel-affinity chromatography.

-

Enzyme Assay for DXP Reductoisomerase (DXR)

This spectrophotometric assay measures the activity of DXR by monitoring the consumption of its co-substrate, NADPH.

Materials:

-

Purified DXR enzyme

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂

-

1-Deoxy-D-xylulose 5-phosphate (DXP) substrate

-

NADPH

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reaction Setup:

-

In a 96-well microplate, prepare a reaction mixture containing the assay buffer, a known concentration of DXR enzyme, and NADPH (e.g., 0.3 mM).

-

Include a blank control without the enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding DXP to a final concentration of, for example, 0.3 mM.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

-

-

Calculation of Activity:

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption, which is equivalent to the enzyme activity.

-

Visualizations

Experimental Workflow for Metabolite Analysis

Caption: Workflow for the extraction and analysis of MEP pathway intermediates.

Logical Relationship of Pathway Regulation

References

- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IspH protein of Escherichia coli: studies on iron-sulfur cluster implementation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional analysis of the methylerythritol phosphate pathway terminal enzymes IspG and IspH from Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Reductive Dehydroxylation Catalyzed by IspH, a Source of Inspiration for the Development of Novel Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 10. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulating Isopentenyl Pyrophosphate Synthesis in Bacteria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for all isoprenoids, a vast and diverse class of natural products essential for various cellular functions in bacteria. The biosynthesis of IPP is a critical metabolic juncture and a key target for the development of novel antimicrobial agents. Bacteria primarily utilize two distinct pathways for IPP synthesis: the methylerythritol phosphate (MEP) pathway, predominant in most eubacteria and plant plastids, and the mevalonate (MVA) pathway, found in eukaryotes, archaea, and some Gram-positive cocci.[1][2][3] The regulation of these pathways is multifaceted, involving intricate feedback loops, transcriptional control, and post-translational modifications to ensure a balanced supply of isoprenoid precursors. This technical guide provides an in-depth exploration of the regulatory mechanisms governing IPP synthesis in bacteria, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying signaling and metabolic pathways.

Introduction to Isoprenoid Precursor Biosynthesis in Bacteria

Isoprenoids are involved in fundamental bacterial processes, including cell wall biosynthesis (undecaprenyl pyrophosphate), respiratory energy generation (quinones), and signal transduction.[4][5] Given their essentiality, the pathways that produce IPP and DMAPP are tightly regulated to meet cellular demands while avoiding the accumulation of toxic intermediates. The dichotomy of IPP synthesis pathways—MEP and MVA—presents distinct targets for therapeutic intervention, as the MEP pathway is absent in humans, making its enzymes attractive targets for novel antibiotics.[1][5]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway commences with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP.[6][7] The key regulatory checkpoints in this pathway are primarily centered on the initial and rate-limiting enzymes.

Regulation of the MEP Pathway

Regulation of the MEP pathway occurs at multiple levels to ensure efficient flux control.

2.1.1. Feedback Inhibition: A primary mechanism of regulation is the allosteric feedback inhibition of key enzymes by downstream products, most notably IPP and DMAPP.

-

Deoxyxylulose 5-Phosphate Synthase (DXS): DXS, the first enzyme of the pathway, is a major control point.[8][9] It is subject to feedback inhibition by both IPP and DMAPP.[8][9][10] This inhibition is proposed to occur through an allosteric mechanism where IPP and DMAPP binding promotes the monomerization of the active DXS dimer.[8][10]

-

Deoxyxylulose 5-Phosphate Reductoisomerase (DXR): Evidence also suggests that DXR, the second enzyme in the pathway, can be inhibited by IPP and DMAPP, although this regulation appears to be less pronounced than that of DXS.

2.1.2. Transcriptional Regulation: The genes encoding the MEP pathway enzymes are often organized in operons, allowing for coordinated expression.[11][12][13][14] For instance, in Escherichia coli, several MEP pathway genes are part of the dxs-ispA operon. The expression of these operons can be influenced by various cellular signals and developmental cues, although the specific transcriptional regulators are not as well-characterized as in other metabolic pathways.

2.1.3. Post-Translational Regulation: While less extensively studied in bacteria compared to plants, post-translational modifications of MEP pathway enzymes may also play a role in regulating their activity.

Quantitative Data for MEP Pathway Enzymes

The following table summarizes key quantitative data for enzymes of the MEP pathway from various bacterial species.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Inhibitor(s) | Ki (µM) | Reference(s) |

| DXS | Rhodobacter capsulatus | Pyruvate | 610 | - | - | - | [15] |

| D-Glyceraldehyde 3-phosphate | 150 | - | - | - | [15] | ||

| Populus trichocarpa (recombinant) | - | - | - | IPP | 65.4 ± 4.3 | [9] | |

| - | - | - | DMAPP | 81.3 ± 10.5 | [9] | ||

| DXR (IspC) | Escherichia coli | DXP | 115 ± 25 | 116 ± 8 | - | - | [16][17] |

| NADPH | 0.5 ± 0.2 | - | - | - | [16][17] | ||

| IspD | Escherichia coli | - | - | - | MEPN3 | - | [18] |

Note: Data for some enzymes and from specific bacterial species are limited in the readily available literature. The provided data represents a snapshot of available quantitative information.

Signaling and Metabolic Pathway Diagrams (MEP Pathway)

Caption: The MEP pathway and its regulation by feedback inhibition.

The Mevalonate (MVA) Pathway

The MVA pathway, the canonical route for IPP synthesis in eukaryotes, is also present in a subset of bacteria, particularly Gram-positive cocci like Staphylococcus aureus.[3] It starts with the condensation of three acetyl-CoA molecules.

Regulation of the MVA Pathway

Regulation of the MVA pathway in bacteria is less extensively characterized than the MEP pathway but is thought to involve similar principles.

3.1.1. Feedback Inhibition: Downstream isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are known to inhibit enzymes in the MVA pathway. For instance, mevalonate kinase is subject to feedback inhibition by these downstream products.[19]

3.1.2. Transcriptional Regulation: The genes for the MVA pathway enzymes in bacteria are often found in operons, suggesting coordinated transcriptional control.[3] The expression of these operons is likely responsive to the cellular metabolic state and the demand for isoprenoids.

Quantitative Data for MVA Pathway Enzymes

The following table presents quantitative data for key enzymes in the bacterial MVA pathway.

| Enzyme | Organism | Substrate(s) | Km (µM) | Inhibitor(s) | Ki (µM) | Reference(s) |

| Mevalonate Kinase | Staphylococcus aureus | ATP | - | FPP | 46 | [19] |

| - | FSPP | 45 | [19] | |||

| Mevalonate | - | Mevalonate 5-phosphate | 1980 (Ki(slope)) | [19] | ||

| 4430 (Ki(intercept)) | [19] | |||||

| IDI-2 | Staphylococcus aureus | IPP | - | - | - | [20] |

Signaling and Metabolic Pathway Diagrams (MVA Pathway)

Caption: The MVA pathway and its regulation by feedback inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IPP synthesis regulation.

DXS Enzyme Activity Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for DXS activity by coupling the production of DXP to its reduction by DXR, which consumes NADPH.[21]

Materials:

-

HEPES buffer (100 mM, pH 7.5)

-

Pyruvate

-

Glyceraldehyde 3-phosphate (GAP)

-

MgCl2 (5 mM)

-

Thiamine pyrophosphate (TPP, 1 mM)

-

NADPH (200 µM)

-

Purified DXR enzyme (e.g., from Acinetobacter baumannii)

-

Purified DXS enzyme

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, TPP, NADPH, and a saturating concentration of purified DXR enzyme.

-

Add the purified DXS enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrates, pyruvate and GAP.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of DXS activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Caption: Workflow for the coupled DXS enzyme activity assay.

Quantification of Intracellular IPP and DMAPP by LC-MS/MS

This protocol outlines the extraction and quantification of IPP and DMAPP from bacterial cells using liquid chromatography-tandem mass spectrometry.[8]

Materials:

-

Bacterial cell culture

-

Ice-cold extraction buffer (e.g., 40% methanol, 40% acetonitrile, 20% water)

-

Liquid nitrogen

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Rapidly harvest bacterial cells from a culture by centrifugation at a low temperature.

-